1-(2,4-Dimethylphenyl)-3-pyrazin-2-ylurea
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Overview
Description
N-(2,4-DIMETHYLPHENYL)-N’-(2-PYRAZINYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHYLPHENYL)-N’-(2-PYRAZINYL)UREA typically involves the reaction of 2,4-dimethylaniline with 2-pyrazinecarboxylic acid in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of N-(2,4-DIMETHYLPHENYL)-N’-(2-PYRAZINYL)UREA may involve large-scale batch or continuous flow processes. The choice of reagents, solvents, and reaction conditions is optimized to maximize yield and minimize costs. Advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIMETHYLPHENYL)-N’-(2-PYRAZINYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(2,4-DIMETHYLPHENYL)-N’-(2-PYRAZINYL)UREA has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Studied for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2,4-DIMETHYLPHENYL)-N’-(2-PYRAZINYL)UREA depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-DIMETHYLPHENYL)-N’-(2-PYRIDYL)UREA
- N-(2,4-DIMETHYLPHENYL)-N’-(2-THIAZOLYL)UREA
- N-(2,4-DIMETHYLPHENYL)-N’-(2-IMIDAZOLYL)UREA
Uniqueness
N-(2,4-DIMETHYLPHENYL)-N’-(2-PYRAZINYL)UREA is unique due to the presence of both 2,4-dimethylphenyl and 2-pyrazinyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H14N4O |
---|---|
Molecular Weight |
242.28 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)-3-pyrazin-2-ylurea |
InChI |
InChI=1S/C13H14N4O/c1-9-3-4-11(10(2)7-9)16-13(18)17-12-8-14-5-6-15-12/h3-8H,1-2H3,(H2,15,16,17,18) |
InChI Key |
LBFAIULKJHQNAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=NC=CN=C2)C |
solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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